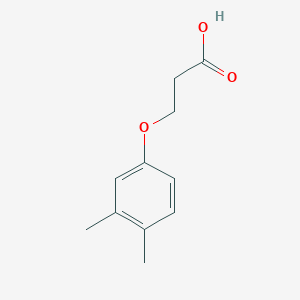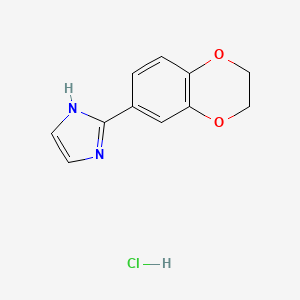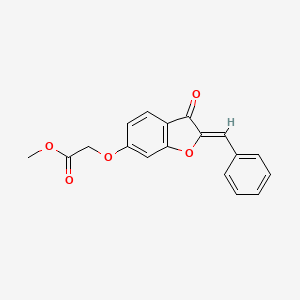![molecular formula C17H20N2O4 B2418951 3-(ベンゾ[d][1,3]ジオキソール-5-イルアミノ)-1-シクロヘキシルピロリジン-2,5-ジオン CAS No. 1008214-36-5](/img/structure/B2418951.png)
3-(ベンゾ[d][1,3]ジオキソール-5-イルアミノ)-1-シクロヘキシルピロリジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- エビデンス: ベンゾ[d][1,3]ジオキソール-5-イルおよび2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル基で置換された化合物は、VEGFR1を阻害し、VEGF誘発内皮細胞遊走を減少させます .
がん化学療法抵抗性克服
抗血管新生活性
多剤耐性克服
香味剤合成
分光学的調査
有機合成とキャラクタリゼーション
作用機序
Target of Action
The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are involved in drug resistance by pumping out drugs from the cells, reducing their intracellular concentrations .
Mode of Action
This compound inhibits VEGFR1, thereby blocking the binding of VEGF to its receptor . This prevents the activation of downstream signaling pathways that promote angiogenesis. Additionally, it inhibits P-glycoprotein efflux pumps, which can enhance the intracellular concentration of other drugs .
Biochemical Pathways
By inhibiting VEGFR1, this compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can limit the supply of oxygen and nutrients to tumor cells, inhibiting their growth and proliferation. By inhibiting P-glycoprotein efflux pumps, it can increase the efficacy of other drugs by preventing their expulsion from the cells .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of other drugs .
Result of Action
The inhibition of angiogenesis and P-glycoprotein efflux pumps by this compound can lead to enhanced anticancer activity. For instance, it has been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells . This was evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
生化学分析
Biochemical Properties
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a crucial role in angiogenesis . The nature of this interaction is likely through the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. For example, it has been found to inhibit the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity . This suggests that 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione may influence cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may interact with biomolecules involved in cell cycle regulation and apoptosis, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on VEGFR1 , it is possible that the compound may interact with enzymes or cofactors involved in angiogenesis-related metabolic pathways.
Transport and Distribution
It has been suggested that the compound may inhibit P-gp efflux pumps (MDR1, ABCB1), which are involved in the transport of various substances across cell membranes .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h6-8,12-13,18H,1-5,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSRDUOZCLLKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)



![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)



![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)
